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Compound of Interest

Compound Name: *2-Chloro-4,6,8-trimethylquinoline*

CAS No.: 139719-24-7

Cat. No.: B166197

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Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize **2-Chloro-4,6,8-trimethylquinoline**. Quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.^{[1][2]} This document delves into the quantum chemical calculations used to elucidate the molecule's structural, vibrational, and electronic properties. By leveraging Density Functional Theory (DFT), we can predict its molecular geometry, vibrational spectra (FT-IR and FT-Raman), frontier molecular orbitals (HOMO-LUMO), and sites of chemical reactivity. These theoretical insights are invaluable for researchers, scientists, and drug development professionals, offering a foundational understanding that can guide synthesis, functionalization, and application-oriented research, such as molecular docking studies for drug discovery.^{[3][4]}

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[2][5] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The specific molecule of interest, **2-Chloro-4,6,8-trimethylquinoline**, combines the core quinoline structure with key substituents: a chloro group at the 2-position and methyl groups at the 4, 6, and 8-positions. The chloro group, in particular, is a reactive moiety that serves as a versatile handle for further synthetic modifications, making this compound a valuable intermediate.[2][6]

Theoretical studies provide a powerful, non-experimental route to understanding the intrinsic properties of such molecules. By employing computational methods, we can build a robust model of the molecule's behavior at an electronic level, predicting its stability, reactivity, and spectroscopic signatures before embarking on potentially complex and resource-intensive laboratory synthesis.

The Computational Framework: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT offers a favorable balance between accuracy and computational cost, making it ideal for studying quinoline derivatives.[7][8] This approach calculates the electronic structure of a molecule by modeling its electron density rather than the complex multi-electron wavefunction.

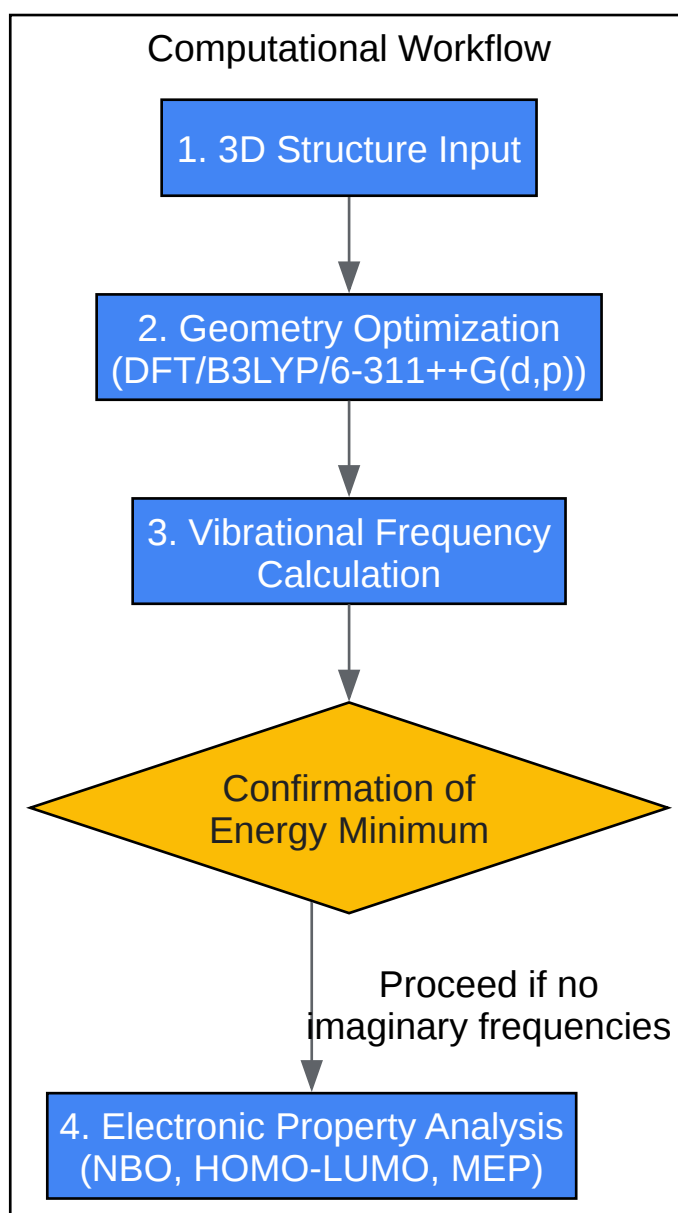
Self-Validating Computational Protocol

The protocol described herein is designed to be a self-validating system, where the results from one stage logically support the next. The choice of functional and basis set is critical for accuracy. For quinoline derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to yield results that correlate well with experimental data.[2][5][9]

Step-by-Step Computational Workflow:

- **Structure Input and Pre-optimization:** The 2D structure of **2-Chloro-4,6,8-trimethylquinoline** is drawn and converted to a 3D model. A preliminary optimization is performed using a lower-level theory to obtain a reasonable starting geometry.

- **Geometry Optimization:** A full geometry optimization is performed using the DFT/B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule on the potential energy surface.
- **Vibrational Frequency Calculation:** Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
 - It predicts the vibrational modes of the molecule, which can be directly correlated to experimental FT-IR and FT-Raman spectra.[\[10\]](#)
- **Electronic Property Analysis:** Using the optimized structure, a series of single-point energy calculations are performed to derive key electronic properties. This includes:
 - **Natural Bond Orbital (NBO) Analysis:** To study intramolecular charge transfer and hyperconjugative stability.[\[2\]](#)[\[11\]](#)
 - **Frontier Molecular Orbital (HOMO-LUMO) Analysis:** To determine the electronic transition properties and global reactivity descriptors.[\[12\]](#)[\[13\]](#)
 - **Molecular Electrostatic Potential (MEP) Mapping:** To identify sites susceptible to electrophilic and nucleophilic attack.[\[14\]](#)
 - **Time-Dependent DFT (TD-DFT):** To calculate the electronic absorption spectra (UV-Vis).[\[5\]](#)



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Caption: A typical workflow for DFT-based molecular characterization.

Molecular Geometry and Structural Parameters

The geometry optimization process yields the most stable three-dimensional arrangement of the atoms. The resulting bond lengths and angles are fundamental parameters that dictate the molecule's overall shape and steric properties. The quinoline core is largely planar, with the methyl and chloro substituents attached.

Table 1: Predicted Geometrical Parameters for **2-Chloro-4,6,8-trimethylquinoline** (Note: These are representative values based on DFT calculations of similar quinoline structures.[15])

Parameter	Bond/Angle	Predicted Value (Å or °)
Bond Lengths	C2-Cl	1.745
N1-C2	1.315	
C4-C(CH3)	1.510	
C6-C(CH3)	1.512	
C8-C(CH3)	1.511	
C-C (Aromatic)	1.390 - 1.420	
C-H (Aromatic)	1.085	
C-H (Methyl)	1.095	
Bond Angles	N1-C2-Cl	115.5
C3-C4-C(CH3)	121.0	
C5-C6-C(CH3)	120.5	
C7-C8-C(CH3)	120.8	

The C2-Cl bond length is a key indicator of its reactivity. The angles around the methyl-substituted carbons show minor deviations from the ideal 120° of an sp² carbon, accommodating the steric bulk of the methyl groups.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is crucial for interpreting experimental FT-IR and FT-Raman spectra. Each calculated frequency corresponds to a specific molecular motion (stretching, bending, rocking, etc.). Due to the approximations inherent in the theoretical model, calculated frequencies are often systematically higher than experimental ones. Therefore, a scaling factor (typically ~0.961 for B3LYP) is applied for better correlation.[2]

Table 2: Key Vibrational Frequencies and Assignments (Note: Wavenumbers are scaled theoretical values. Experimental values are typically observed in these regions for similar compounds.[14][16])

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3020	Weak	Aromatic C-H stretching
3000 - 2850	Medium	Methyl (CH ₃) symmetric & asymmetric stretching
1620 - 1580	Strong	Aromatic C=C and C=N ring stretching
1470 - 1430	Medium	Methyl (CH ₃) asymmetric bending (scissoring)
1390 - 1370	Medium	Methyl (CH ₃) symmetric bending (umbrella mode)
1250 - 1000	Strong	In-plane C-H bending
850 - 750	Strong	Out-of-plane C-H bending
710 - 550	Medium	C-Cl stretching

The C-Cl stretching vibration is a particularly useful diagnostic peak, confirming the presence and position of the chloro substituent. The aromatic C-H bending modes can also provide information about the substitution pattern on the benzene ring.

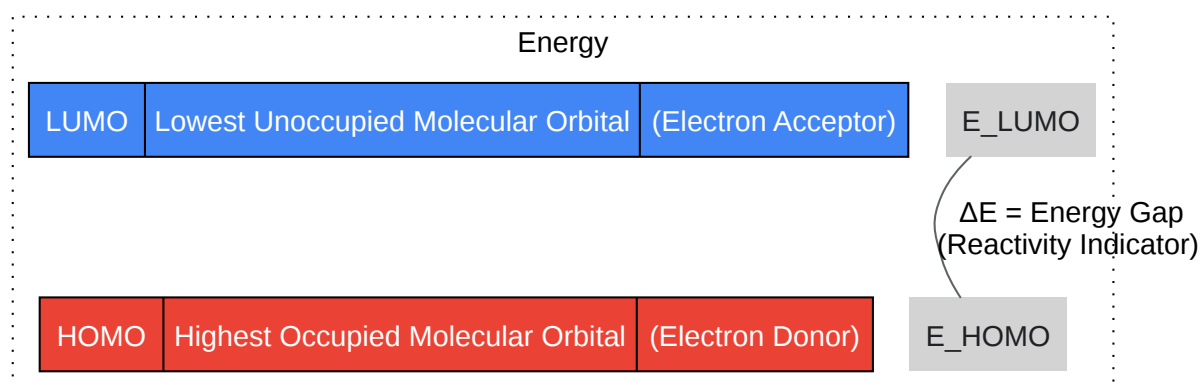
Electronic Properties and Chemical Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them ($\Delta E = E_{LUMO} - E_{HOMO}$) is a critical indicator of molecular stability and reactivity.[12][13]

- Large HOMO-LUMO gap: Indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[12]
- Small HOMO-LUMO gap: Indicates a molecule is more reactive and prone to electronic transitions.[13]

For **2-Chloro-4,6,8-trimethylquinoline**, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO will also be delocalized across the π -system, with significant contributions from the C2-Cl region, indicating its susceptibility to nucleophilic attack.



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Caption: Relationship between HOMO, LUMO, and the energy gap.

Table 3: Predicted Electronic Properties (Representative values based on calculations for similar chloro-quinolines.[5])

Property	Predicted Value (eV)	Implication
EHOMO	-6.55	Electron donating capability
ELUMO	-1.75	Electron accepting capability
Energy Gap (ΔE)	4.80	Indicates good stability but sufficient reactivity for chemical modification.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electronic potential, providing an intuitive guide to a molecule's reactive sites. It visualizes regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

- **Red/Yellow Regions (Negative Potential):** These are expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a prime site for protonation or coordination to metal ions.
- **Blue Regions (Positive Potential):** These are typically found around the hydrogen atoms. The area around the C2 carbon, bonded to the electronegative chlorine, will also exhibit a degree of positive potential, making it the primary site for nucleophilic aromatic substitution (SNAr) reactions.^[17]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.^[18] This method quantifies intramolecular delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy ($E(2)$) associated with these interactions indicates their significance.^[19]

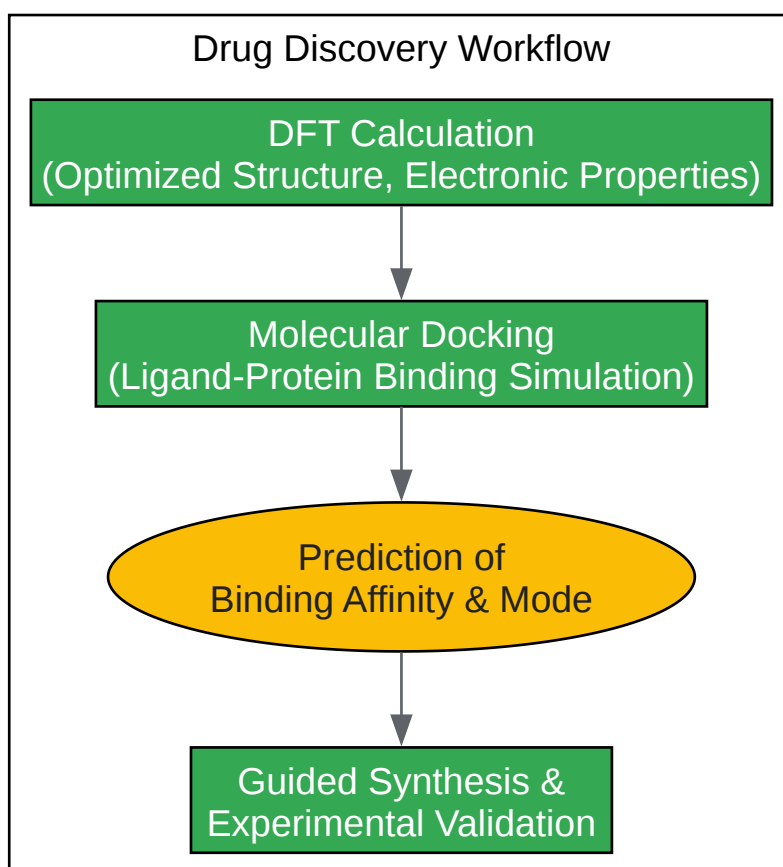
For **2-Chloro-4,6,8-trimethylquinoline**, significant interactions are expected:

- $\pi \rightarrow \pi^*$: Delocalization within the aromatic quinoline ring system, contributing significantly to its stability.
- $n \rightarrow \pi$: *Interaction of the nitrogen lone pair (n) with the anti-bonding π orbitals of the ring, further enhancing electron delocalization.*
- $n \rightarrow \sigma$: *Interaction of the chlorine lone pairs (n) with anti-bonding orbitals (σ) of the quinoline ring. For instance, a notable interaction between a lone pair on Cl and the $\sigma^*(\text{N1-C2})$ orbital would indicate hyperconjugative effects influencing the C-Cl bond.*[\[11\]](#)[\[14\]](#)

Implications for Drug Design and Molecular Docking

The theoretical data generated in this guide serves as a critical starting point for drug development applications. The optimized 3D structure is the required input for molecular docking simulations, which predict how a ligand (the molecule) binds to the active site of a biological target like an enzyme or receptor.[\[20\]](#)[\[21\]](#)

- **Structural Fit:** The precise bond lengths and angles determine the molecule's shape and how well it fits into a protein's binding pocket.
- **Electronic Interactions:** The MEP and NBO analyses identify the key regions for forming hydrogen bonds, electrostatic interactions, and hydrophobic contacts, which are crucial for strong binding affinity.[\[4\]](#)[\[22\]](#)



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Caption: Workflow from theoretical calculation to guided drug discovery.

Conclusion

The theoretical investigation of **2-Chloro-4,6,8-trimethylquinoline** using DFT provides a detailed and multi-faceted understanding of its molecular properties. This in-depth guide demonstrates how computational methods can elucidate its stable geometry, predict its spectroscopic fingerprints, and map its chemical reactivity. The analysis of its frontier molecular orbitals, electrostatic potential, and intramolecular interactions offers invaluable, actionable intelligence for chemists. These findings not only build a fundamental understanding of this specific quinoline derivative but also provide a robust framework for guiding its synthetic modification and exploring its potential as a scaffold in the development of novel therapeutic agents and advanced materials.

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